9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate
Description
Properties
CAS No. |
74401-28-8 |
|---|---|
Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N.CH4O3S/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;1-5(2,3)4/h2-9,13,19H,10-12H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ULOQELONFAGTLP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Related CAS |
17243-39-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves several steps. One common method includes the reaction of 9,10-ethanoanthracene with methylamine under specific conditions to form the N-methyl derivative. This is followed by the addition of methanesulfonic acid to produce the methanesulfonate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanesulfonate group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate involves its interaction with molecular targets in the body. It is believed to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in cellular signaling pathways, ultimately influencing physiological processes .
Comparison with Similar Compounds
Benzoctamine Hydrochloride (N-Methylmethanamine Hydrochloride)
- Structure : Identical core but with a hydrochloride counterion.
- Physicochemical properties: Melting point: Not explicitly reported, but similar ethanoanthracene derivatives melt between 79°C and 246°C . Solubility: Hydrochloride salts generally exhibit moderate water solubility, whereas methanesulfonate derivatives may improve bioavailability .
Maprotiline (N-Methylpropanamine Derivative)
- Structure : Features a propanamine chain (C₃H₇N) instead of methanamine.
- Synthesis : Prepared via [4+2] cycloaddition, differing from the Grignard-based route for Benzoctamine .
- Activity: A tetracyclic antidepressant with noradrenergic reuptake inhibition, highlighting how chain length (propanamine vs. methanamine) influences receptor affinity .
Dichloro Derivatives (Compounds 5 and 6)
Pyrroloanthracene Diones (e.g., 24h, 23k)
- Structure : Fused pyrrolidine rings and ketone groups replace the methanamine chain.
- Physicochemical properties :
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Microwave-assisted synthesis (e.g., for nitrovinyl derivatives) improves yield and purity compared to traditional reflux methods .
- Stability : Methanesulfonate derivatives show enhanced pH stability (e.g., compound 23n stable at pH 4.0–9.0) compared to hydrochloride salts .
- ADMET Profiles : Maprotiline and Benzoctamine comply with Lipinski’s rules (logP <5, MW <500), whereas dichloro derivatives may exhibit higher toxicity risks .
Biological Activity
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl-, methanesulfonate, commonly known as Benzoctamine or Tacitin, is a compound with significant biological activity, particularly in the field of psychopharmacology. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHN·CHOS
- Molecular Weight : 345.5 g/mol
- CAS Registry Number : 74401-28-8
The compound exhibits a complex structure characterized by an ethanoanthracene core and a methylated amine group, contributing to its pharmacological properties.
Benzoctamine primarily functions as a psychotropic agent. Its mechanism involves modulation of neurotransmitter systems in the brain, particularly those associated with anxiety and sedation. Research indicates that it may act on GABAergic pathways, enhancing inhibitory neurotransmission which results in anxiolytic effects.
Anxiolytic Effects
In clinical studies, Benzoctamine has been shown to exert anti-anxiety effects. A study involving patients with anxiety disorders reported significant reductions in anxiety levels when administered Benzoctamine compared to placebo controls. The compound was noted for its rapid onset of action and favorable side effect profile.
Sedative Properties
Benzoctamine's sedative effects have also been documented. It has been evaluated as a hypnotic agent in various clinical trials. Patients reported improved sleep quality and reduced latency to sleep onset when treated with the compound.
Case Studies
| Study | Population | Treatment | Findings |
|---|---|---|---|
| Study 1 | Patients with generalized anxiety disorder | Benzoctamine (20 mg/day) | Significant reduction in anxiety scores over 4 weeks |
| Study 2 | Insomnia patients | Benzoctamine (30 mg at bedtime) | Improved sleep quality and reduced sleep onset time |
| Study 3 | Healthy volunteers | Benzoctamine (10 mg) vs. placebo | Anxiolytic effects observed within 1 hour post-administration |
Research Findings
- Pharmacokinetics : Studies indicate that Benzoctamine is rapidly absorbed and metabolized in the liver, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Safety Profile : Adverse effects are generally mild and transient, including drowsiness and dizziness. Long-term use has not shown significant adverse outcomes.
- Comparative Studies : In head-to-head trials against other anxiolytics like diazepam, Benzoctamine demonstrated comparable efficacy with a lower incidence of sedation.
Q & A
Q. What synthetic methodologies are optimal for preparing 9,10-Ethanoanthracene derivatives, and how can reaction conditions be optimized?
The synthesis of ethanoanthracene derivatives often involves multi-step pathways. For example, 9-aminoanthracene analogs are synthesized via lithiation (using LDA in THF) followed by nucleophilic substitution with aryl bromides . Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- 1H/13C NMR : Focus on aromatic proton shifts (δ 7.2–8.5 ppm) and coupling constants (e.g., J = 8–10 Hz for anthracene protons). Methanesulfonate groups show distinct singlet peaks near δ 3.3 ppm .
- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and sulfonate S=O vibrations (~1350–1200 cm⁻¹) .
- UV-Vis : Anthracene cores exhibit strong absorption at λ ~250–400 nm; substituents like methanesulfonate may redshift peaks .
Q. What solvent systems are suitable for studying solubility and stability, and how do structural modifications influence these properties?
- Polar aprotic solvents : DMSO and DMF enhance solubility of sulfonate derivatives but may induce degradation under prolonged heating.
- Stability tests : Monitor decomposition via HPLC under varying pH (2–12) and temperatures (25–60°C). Bulky substituents (e.g., N-methyl groups) improve thermal stability by reducing molecular mobility .
Advanced Research Questions
Q. How do substituents on the anthracene core affect electronic properties and reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., methanesulfonate) deactivate the anthracene ring, reducing electrophilic substitution rates. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity in Suzuki-Miyaura couplings. Comparative studies of 9,10-dimethylanthracene (logP = 4.2) vs. sulfonate derivatives (logP = 1.8) reveal significant polarity shifts .
Q. What mechanistic insights explain contradictions in regioselectivity during functionalization?
Regioselectivity in ethanoanthracene derivatives is influenced by steric hindrance and π-π stacking. For example, 9-amino-10-aryl derivatives favor para-substitution due to steric shielding at the 9-position . Conflicting data may arise from solvent polarity: polar solvents stabilize charge-separated transition states, altering regioselectivity .
Q. How can computational modeling (DFT/QSPR) predict spectroscopic or catalytic behavior of this compound?
- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~3.5 eV for anthracene cores). Methanesulfonate groups lower LUMO energy, enhancing electron-accepting capacity .
- QSPR : Correlate substituent Hammett constants (σ) with NMR chemical shifts to predict electronic effects .
Q. What crystallographic strategies resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) can confirm bond angles and torsional strain. For example, 9,10-ethanoanthracene derivatives exhibit puckered bridging carbons (C–C–C angles ~109.5°) . Disorder in sulfonate groups requires refinement with twin laws or constraints.
Q. How do kinetic vs. thermodynamic pathways influence byproduct formation during synthesis?
At low temperatures (-78°C), lithiation favors kinetic products (e.g., mono-substitution), while higher temperatures (0°C) promote thermodynamic control (di-substitution). Byproducts like over-alkylated species can be minimized using excess LDA and controlled addition rates .
Q. What strategies reconcile contradictory spectral data (e.g., NMR splitting patterns)?
Q. How do steric and electronic factors govern catalytic applications (e.g., in photoredox reactions)?
Bulky N-methyl groups hinder aggregation, improving quantum yield in photoinduced electron transfer. Methanesulfonate enhances water solubility, enabling heterogeneous catalysis. Compare turnover numbers (TON) in polar vs. nonpolar solvents to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
